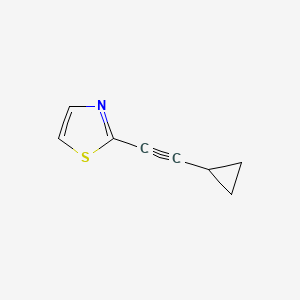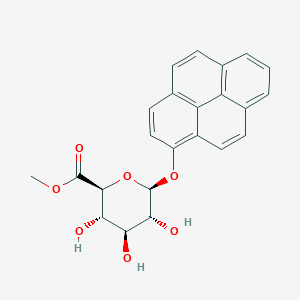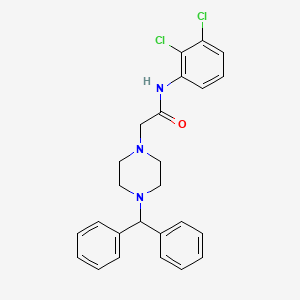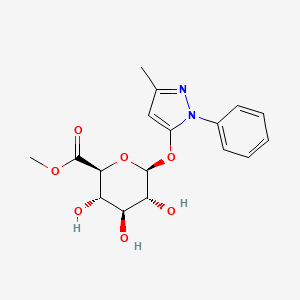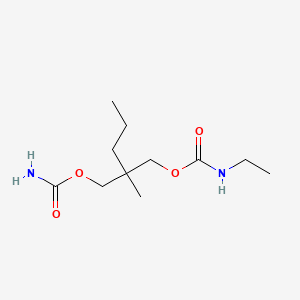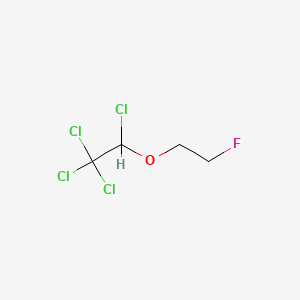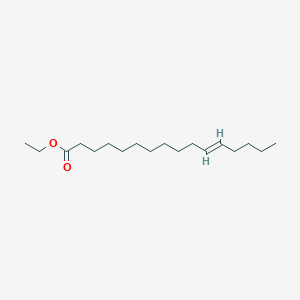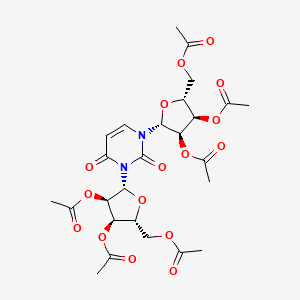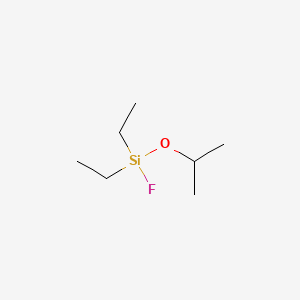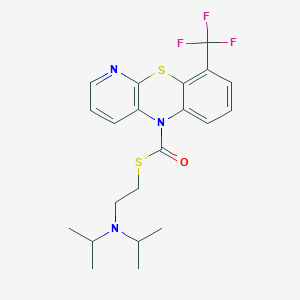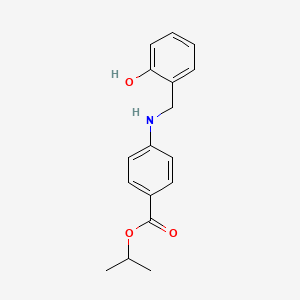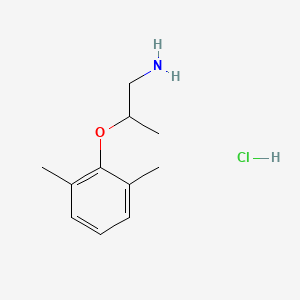
N-(2-Pyridinyl)oxamic Acid Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Pyridinyl)oxamic Acid Hydrochloride is a compound belonging to the family of non-steroidal anti-inflammatory drugs (NSAIDs). It is primarily used as an impurity reference standard in pharmaceutical testing . The compound has a molecular formula of C7H6N2O3 and a molecular weight of 166.13 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Pyridinyl)oxamic Acid Hydrochloride typically involves the reaction of 2-pyridinecarboxylic acid with oxalyl chloride to form the corresponding acid chloride. This intermediate is then reacted with hydroxylamine hydrochloride to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach involves large-scale synthesis using the same chemical reactions as in laboratory settings, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Pyridinyl)oxamic Acid Hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxamic acid derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various oxamic acid derivatives, amine derivatives, and substituted pyridine compounds .
Aplicaciones Científicas De Investigación
N-(2-Pyridinyl)oxamic Acid Hydrochloride has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N-(2-Pyridinyl)oxamic Acid Hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), thereby reducing the synthesis of prostaglandins, which are mediators of inflammation and pain . This inhibition leads to its anti-inflammatory and analgesic effects.
Comparación Con Compuestos Similares
Similar Compounds
Piroxicam: Another non-steroidal anti-inflammatory drug with similar anti-inflammatory and analgesic properties.
Meloxicam: A related compound with selective COX-2 inhibition, offering fewer gastrointestinal side effects.
Ibuprofen: A widely used NSAID with a different chemical structure but similar therapeutic effects.
Uniqueness
N-(2-Pyridinyl)oxamic Acid Hydrochloride is unique due to its specific chemical structure, which allows it to serve as an impurity reference standard in pharmaceutical testing. Its role in quality control and method validation distinguishes it from other NSAIDs .
Propiedades
Fórmula molecular |
C7H7ClN2O3 |
|---|---|
Peso molecular |
202.59 g/mol |
Nombre IUPAC |
2-oxo-2-(pyridin-2-ylamino)acetic acid;hydrochloride |
InChI |
InChI=1S/C7H6N2O3.ClH/c10-6(7(11)12)9-5-3-1-2-4-8-5;/h1-4H,(H,11,12)(H,8,9,10);1H |
Clave InChI |
PRVSIJBHMPRUMB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)NC(=O)C(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


